molecular formula C10H9FN2O B6346027 3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole CAS No. 1165931-62-3

3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole

Cat. No.: B6346027
CAS No.: 1165931-62-3
M. Wt: 192.19 g/mol
InChI Key: LBXVKSYSMQXGLI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a substituted hydrazide and a carboxylic acid in the presence of a dehydrating agent can yield the desired oxadiazole . Another method involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as using iodine or bromine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the benzyl or oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or bromine for oxidative cyclization, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the benzyl or oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . The compound’s ability to interact with nucleic acids and proteins contributes to its biological effects.

Comparison with Similar Compounds

3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-12-10(13-14-7)6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXVKSYSMQXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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